(S)-cis-N-methylcanadine
Description
Contextualization of (S)-cis-N-methylcanadine as a Key Metabolite in Plant Specialized Metabolism
Plant specialized metabolism, formerly known as secondary metabolism, generates a vast array of chemical compounds that are not essential for primary growth and development but are crucial for the plant's interaction with its environment. BIAs are a prominent class of these specialized metabolites, primarily found in plant species belonging to the order Ranunculales, such as the opium poppy (Papaver somniferum). oup.comnih.gov
The biosynthesis of BIAs begins with the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, to form (S)-norcoclaurine, the central precursor to all BIAs. nih.govd-nb.info A series of enzymatic reactions then convert (S)-norcoclaurine to the pivotal branch-point intermediate (S)-reticuline. nih.govd-nb.info From (S)-reticuline, the pathway diverges into numerous branches, each leading to a different structural class of alkaloids. One of these major branches begins with the conversion of (S)-reticuline to (S)-scoulerine by the berberine (B55584) bridge enzyme (BBE). nih.govnih.gov
(S)-scoulerine is then transformed through several steps into (S)-canadine. nih.gov The subsequent N-methylation of (S)-canadine by the enzyme tetrahydroprotoberberine cis-N-methyltransferase (TNMT) yields this compound. nih.govoup.com This step is significant as it commits the metabolic flow towards specific downstream pathways. This compound is therefore a key metabolite, acting as a substrate for enzymes that initiate the biosynthesis of phthalideisoquinoline alkaloids like noscapine (B1679977) and certain protopine (B1679745) and benzophenanthridine alkaloids. nih.govresearchgate.net
Historical Overview of Benzylisoquinoline Alkaloid Biosynthesis Research
The study of BIA biosynthesis has a rich history, evolving from early structural elucidation and feeding studies with radiolabeled precursors to modern molecular genetics and synthetic biology approaches. oup.comnih.gov The initial isolation of morphine in the early 19th century sparked interest in these compounds, but their complex structures, characterized by intricate stereochemistry, posed significant challenges to chemists for over a century. oup.com
By the early 20th century, researchers began proposing biosynthetic schemes for how plants could synthesize such complex molecules. oup.com The advent of radioactive tracers in the mid-20th century was a pivotal development, allowing for the systematic mapping of metabolic pathways by feeding plants with labeled precursors and tracking the incorporation of the label into downstream alkaloids. These studies were instrumental in establishing the role of tyrosine as the primary precursor and identifying key intermediates like (S)-reticuline. nih.gov
The latter half of the 20th century and the early 21st century have been marked by the application of molecular biology techniques to BIA research. This has led to the isolation and characterization of numerous biosynthetic genes and enzymes, including those involved in the formation and conversion of this compound. nih.govnih.gov The use of transcriptomics, proteomics, and metabolomics has accelerated the discovery of new genes, while functional genomics approaches like virus-induced gene silencing have been used to validate their roles in vivo. nih.govresearchgate.netnih.gov More recently, synthetic biology has emerged as a powerful tool, enabling the reconstruction of BIA pathways in microorganisms like yeast for the production of valuable alkaloids. nih.govnih.gov
Significance of Stereochemistry in this compound Biosynthesis
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a defining feature of BIA biosynthesis, and the formation of this compound is a prime example of its importance. The "S" designation refers to the stereoconfiguration at the chiral center, C-14, of the protoberberine skeleton, while "cis" describes the relative orientation of the substituents at the B/C ring junction. This specific stereoisomer is crucial for the subsequent enzymatic transformations.
The biosynthesis of BIAs is characterized by highly stereospecific enzymes that control the formation of chiral centers. The pathway leading to this compound begins with the formation of (S)-norcoclaurine, which sets the initial stereochemistry. nih.gov The enzyme tetrahydroprotoberberine cis-N-methyltransferase (TNMT) specifically acts on (S)-canadine to produce the cis-N-methylated product. nih.gov This stereospecificity is critical because the downstream enzymes have evolved to recognize and bind to this particular stereoisomer. For instance, the enzymes that catalyze the subsequent hydroxylation reactions leading to noscapine and protopine alkaloids are highly specific for this compound. researchgate.netexpasy.org Any deviation from this stereochemistry would likely render the molecule an unsuitable substrate for these enzymes, thereby halting the biosynthetic pathway. The strict stereochemical control ensures the efficient and specific production of the correct downstream alkaloids.
Overview of Major Downstream Alkaloid Pathways Involving this compound
This compound serves as a crucial branch-point intermediate that is directed into at least two major downstream biosynthetic pathways, leading to the formation of phthalideisoquinoline alkaloids and protopine/benzophenanthridine alkaloids.
Phthalideisoquinoline Alkaloid Biosynthesis (e.g., Noscapine): In opium poppy, this compound is a key precursor in the biosynthesis of noscapine, an alkaloid with antitussive and potential anticancer properties. nih.govnih.gov The first committed step in this pathway is the 1-hydroxylation of this compound, catalyzed by the cytochrome P450 enzyme (S)-N-methylcanadine 1-hydroxylase (CYP82Y1). researchgate.netnih.govexpasy.org This reaction is a critical gateway to noscapine biosynthesis. nih.gov The resulting product, (S)-1-hydroxy-N-methylcanadine, undergoes a series of further enzymatic modifications, including hydroxylations and an O-acetylation, to ultimately form noscapine. nih.govresearchgate.netnih.gov
Protopine and Benzophenanthridine Alkaloid Biosynthesis (e.g., Allocryptopine (B104922) and Sanguinarine): this compound is also a substrate for (S)-cis-N-methylstylopine 14-hydroxylase (MSH), a cytochrome P450 enzyme. oup.comresearchgate.net MSH catalyzes the hydroxylation of this compound at the C-14 position, which leads to a spontaneous ring opening to form the protopine alkaloid, allocryptopine. researchgate.netuniprot.org Allocryptopine can then be further metabolized. For example, it can be a precursor in the biosynthesis of benzophenanthridine alkaloids like sanguinarine (B192314), a potent antimicrobial agent. oup.comresearchgate.net This pathway involves further hydroxylations and oxidations. nih.gov
The fate of this compound is thus determined by the specific enzymes present in a particular plant species or tissue, highlighting its central role in the diversification of BIA structures.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H24NO4+ |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(1S,13S)-16,17-dimethoxy-13-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene |
InChI |
InChI=1S/C21H24NO4/c1-22-7-6-14-9-19-20(26-12-25-19)10-15(14)17(22)8-13-4-5-18(23-2)21(24-3)16(13)11-22/h4-5,9-10,17H,6-8,11-12H2,1-3H3/q+1/t17-,22-/m0/s1 |
InChI Key |
IPABSWBNWMXCHM-JTSKRJEESA-N |
Isomeric SMILES |
C[N@@+]12CCC3=CC4=C(C=C3[C@@H]1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4 |
Canonical SMILES |
C[N+]12CCC3=CC4=C(C=C3C1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4 |
Origin of Product |
United States |
Natural Occurrence and Chemodiversity
Distribution in Papaveraceae Species
The Papaveraceae family is a well-documented source of a wide array of alkaloids, including (S)-cis-N-methylcanadine.
This compound is recognized as a minor alkaloid within the complex chemical profile of the opium poppy, Papaver somniferum. It is a constituent of the plant's latex. Research has shown that it is not a ubiquitous compound across all varieties of this species but rather appears in specific chemotypes. For instance, it has been detected in a mutant of Papaver somniferum that is blocked in the morphine biosynthesis pathway, leading to an accumulation of thebaine and other alkaloids like this compound.
The occurrence of this compound extends to other species within the Papaver genus. It has been identified in Papaver bracteatum, a species known for producing high amounts of thebaine.
Presence in Papaver somniferum (Opium Poppy)
Distribution in Other Plant Families
Beyond the Papaveraceae, this compound has been isolated from plants in other families, indicating a broader, though specific, distribution.
This compound has been isolated from the bark of Zanthoxylum sprucei, a species belonging to the Rutaceae family. This finding is significant as it demonstrates the presence of this alkaloid outside of the Papaveraceae, highlighting its chemodiversity.
In the realm of plant biotechnology, this compound has been detected in cell cultures of Macleaya cordata (plume poppy). Studies involving the overexpression of the berberine (B55584) bridge enzyme (BBE), a key enzyme in alkaloid biosynthesis, in Macleaya cordata cells resulted in the accumulation of this compound. This demonstrates its role as a metabolic intermediate in the biosynthesis of other complex alkaloids.
Occurrence in Zanthoxylum species (e.g., Zanthoxylum sprucei)
Chemotype Variation and this compound Accumulation
The accumulation of this compound is highly dependent on the specific chemotype of the plant. A chemotype refers to a plant variety that exhibits a distinct chemical profile. In Papaver somniferum, for example, varieties that are bred or naturally selected for high concentrations of certain alkaloids, like thebaine, may show a corresponding presence of this compound, whereas it might be absent in high-morphine chemotypes. This variation is a direct result of genetic differences in the alkaloid biosynthetic pathways.
Biosynthetic Pathway Elucidation of S Cis N Methylcanadine
Precursor Pathways to (S)-canadine
The journey from a simple amino acid to the complex tetracyclic structure of (S)-canadine involves the coordinated action of several enzymes that build and modify the benzylisoquinoline scaffold.
Derivation from Tyrosine
The entire carbon skeleton of benzylisoquinoline alkaloids is derived from the amino acid L-tyrosine. royalsocietypublishing.orgnumberanalytics.com Two molecules of L-tyrosine are required to form the central precursor, (S)-norcoclaurine. One molecule of tyrosine is converted to dopamine (B1211576), while the other is transformed into 4-hydroxyphenylacetaldehyde (4-HPAA). royalsocietypublishing.orgnih.gov The formation of dopamine can occur through hydroxylation and decarboxylation, though the exact order of these steps is not definitively established. nih.gov The production of 4-HPAA involves a transamination reaction catalyzed by tyrosine aminotransferase (TyrAT) to form 4-hydroxyphenylpyruvate (4-HPP), which is then decarboxylated. nih.gov
Formation of (S)-Norcoclaurine
The first committed step in the biosynthesis of benzylisoquinoline alkaloids is the stereoselective Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.gov This reaction is catalyzed by norcoclaurine synthase (NCS), which yields (S)-norcoclaurine, the foundational molecule for over 2,500 known BIAs. numberanalytics.comnih.gov The enzyme ensures the correct (S)-stereochemistry, which is crucial for the activity of subsequent enzymes in the pathway. nih.govrsc.org
Conversion to (S)-Reticuline
(S)-norcoclaurine undergoes a series of modifications to become the pivotal branch-point intermediate, (S)-reticuline. frontiersin.orgnih.gov This conversion involves four sequential enzymatic reactions:
6-O-methylation: Norcoclaurine 6-O-methyltransferase (6OMT) methylates the hydroxyl group at position 6 of (S)-norcoclaurine. frontiersin.orgnih.gov
N-methylation: Coclaurine N-methyltransferase (CNMT) adds a methyl group to the secondary amine. frontiersin.orgcaltech.edu
3'-hydroxylation: A cytochrome P450-dependent monooxygenase, N-methylcoclaurine 3'-hydroxylase (NMCH), introduces a hydroxyl group at the 3' position. frontiersin.orgberkeley.edu
4'-O-methylation: Finally, 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) methylates the newly added hydroxyl group to produce (S)-reticuline. frontiersin.orgcaltech.edu
(S)-Reticuline stands as a critical juncture, from which pathways diverge to produce various classes of alkaloids, such as morphine, berberine (B55584), and noscapine (B1679977). frontiersin.orgcaltech.edu
Transformation of (S)-Reticuline to (S)-Scoulerine by Berberine Bridge Enzyme (BBE)
The formation of the protoberberine skeleton from (S)-reticuline is a key step catalyzed by the berberine bridge enzyme (BBE). frontiersin.orgnih.gov This flavin-dependent oxidase performs an oxidative cyclization of the N-methyl group of (S)-reticuline to form a C-C bond, creating the characteristic "berberine bridge" and yielding the tetracyclic alkaloid (S)-scoulerine. nih.govwikipedia.orgacs.org This reaction marks the entry point into the biosynthesis of all protoberberine alkaloids. nih.govwikipedia.org BBE has been identified in numerous plant species, including Papaver somniferum (opium poppy) and Eschscholzia californica (California poppy). frontiersin.orgnih.gov
Role of Scoulerine (B1208951) 9-O-methyltransferase (SOMT) in (S)-Scoulerine Conversion
Following its formation, (S)-scoulerine is further modified by (S)-scoulerine 9-O-methyltransferase (SOMT). frontiersin.orgfrontiersin.org This enzyme specifically transfers a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to the 9-hydroxyl group of (S)-scoulerine. researchgate.net The product of this reaction is (S)-tetrahydrocolumbamine. frontiersin.orgoup.comnih.gov SOMT exhibits high stereo- and regio-specificity, ensuring that only the (S)-enantiomer of scoulerine is methylated at the correct position. researchgate.net Several SOMT homologs have been identified in opium poppy, underscoring their importance in the biosynthesis of downstream alkaloids like noscapine. nih.gov
Formation of (S)-Canadine by Canadine (B1168894) Synthase (CYP719A21)
The final step in this precursor pathway is the formation of (S)-canadine from (S)-tetrahydrocolumbamine. This reaction is catalyzed by canadine synthase, a cytochrome P450 enzyme from the CYP719A subfamily (specifically CYP719A21 in opium poppy). nih.govportlandpress.comfrontiersin.org The enzyme facilitates the formation of a methylenedioxy bridge on ring A of the substrate. nih.govcore.ac.uk This conversion is a critical step leading to the biosynthesis of berberine and noscapine. royalsocietypublishing.orgwikipedia.orgresearchgate.net Recombinant CYP719A21 from opium poppy has shown high affinity and strict specificity for its substrate, (S)-tetrahydrocolumbamine. nih.gov
The product of this pathway, (S)-canadine, serves as the direct precursor for (S)-cis-N-methylcanadine. The subsequent N-methylation is catalyzed by tetrahydroprotoberberine cis-N-methyltransferase (TNMT), which transfers a methyl group from S-adenosyl-L-methionine to the nitrogen atom of (S)-canadine, yielding the final product. royalsocietypublishing.orgwikipedia.orgqmul.ac.uknih.gov
Enzymatic Pathway Summary
| Step | Substrate | Enzyme | Product |
| 3.1.2 | Dopamine + 4-HPAA | Norcoclaurine Synthase (NCS) | (S)-Norcoclaurine |
| 3.1.3 | (S)-Norcoclaurine | 6OMT, CNMT, NMCH, 4'OMT | (S)-Reticuline |
| 3.1.4 | (S)-Reticuline | Berberine Bridge Enzyme (BBE) | (S)-Scoulerine |
| 3.1.5 | (S)-Scoulerine | Scoulerine 9-O-methyltransferase (SOMT) | (S)-Tetrahydrocolumbamine |
| 3.1.6 | (S)-Tetrahydrocolumbamine | Canadine Synthase (CYP719A21) | (S)-Canadine |
| Final Step | (S)-Canadine | Tetrahydroprotoberberine N-methyltransferase (TNMT) | This compound |
N-Methylation of (S)-canadine to this compound
The transformation of (S)-canadine into this compound is a critical step in the biosynthetic pathway of certain benzylisoquinoline alkaloids, such as noscapine. nih.gov This reaction involves the specific addition of a methyl group to the nitrogen atom of the (S)-canadine molecule. nih.govresearchgate.net This N-methylation is not a random chemical event but a highly regulated and stereospecific process catalyzed by a specific enzyme, which ensures the correct configuration required for subsequent enzymatic steps. researchgate.net The process serves as a key branch point in benzylisoquinoline metabolism, directing intermediates toward the synthesis of diverse alkaloid skeletons like protopines and phthalideisoquinolines. researchgate.netresearchgate.net
Enzymatic Catalysis by Tetrahydroprotoberberine cis-N-methyltransferase (TNMT)
The enzyme responsible for the N-methylation of (S)-canadine is tetrahydroprotoberberine cis-N-methyltransferase (TNMT). nih.govoup.com This enzyme belongs to the N-methyltransferase (NMT) family and plays a pivotal role in the biosynthesis of various alkaloids. researchgate.netnih.gov TNMTs have been isolated and characterized from several plant species known for producing isoquinoline (B145761) alkaloids, including Papaver somniferum (opium poppy), Eschscholzia californica (California poppy), and Glaucium flavum (yellow horned poppy). nih.govnih.govoup.com
TNMT catalyzes the transfer of a methyl group to the tertiary nitrogen of (S)-tetrahydroprotoberberine alkaloids, including (S)-canadine and (S)-stylopine. researchgate.netuniprot.org A defining characteristic of TNMT is its strict stereospecificity. The enzyme exclusively produces the (S)-cis-N-methylated stereoisomer. researchgate.net This is crucial because only the cis-N-methyl derivatives can be further metabolized to downstream products like protopines and benzophenanthridines. researchgate.net Chemical N-methylation, in contrast, typically results in the formation of the trans product, which cannot be utilized by the subsequent enzymes in the pathway. researchgate.net
Structural studies of TNMT from Glaucium flavum (GfTNMT) have provided insight into the basis of its substrate and stereospecificity. researchgate.netnih.gov The enzyme possesses a mostly hydrophobic, L-shaped substrate-binding pocket that specifically accommodates the (S)-cis configuration of the protoberberine skeleton. researchgate.netnih.gov This precise molecular recognition ensures that only the correct substrate enantiomer is bound in the proper orientation for catalysis. nih.gov The binding mode involves burying the isoquinoline ring system deep within the active site, a feature that distinguishes it from other related N-methyltransferases. researchgate.netnih.gov
Kinetic studies of TNMT from various sources have determined its affinity for its substrates. For the enzyme from Eschscholzia californica, the Michaelis-Menten constant (Kₘ) for (S)-canadine was found to be 6.4 µM. researchgate.netuniprot.org The enzyme exhibits optimal activity at a pH of around 8.0-8.9 and a temperature of 40°C. researchgate.netuniprot.org
Table 1: Kinetic Properties of Tetrahydroprotoberberine cis-N-methyltransferase (TNMT) from Eschscholzia californica
| Substrate | Kₘ (µM) | Optimum pH | Optimum Temperature | Reference |
|---|---|---|---|---|
| (S)-canadine | 6.4 | 8.9 | 40°C | researchgate.net |
| (S)-stylopine | 3.1 | 8.9 | 40°C | researchgate.net |
| S-adenosyl-L-methionine (SAM) | 12 | 8.9 | 40°C | researchgate.net |
Role of S-adenosyl-L-methionine (SAM) as a Methyl Donor
The methyl group that is transferred to (S)-canadine by TNMT is supplied by the co-substrate S-adenosyl-L-methionine (SAM). researchgate.netoup.com SAM is a universal methyl donor involved in a vast number of metabolic reactions across all domains of life, including the methylation of nucleic acids, proteins, and secondary metabolites. wikipedia.orgnih.gov It is synthesized in the cell from adenosine (B11128) triphosphate (ATP) and the amino acid methionine. wikipedia.org
(S)-canadine + S-adenosyl-L-methionine → this compound + S-adenosyl-L-homocysteine uniprot.org
The efficiency of this methyl transfer is reflected in the enzyme's affinity for SAM, with a reported Kₘ value of 12 µM for TNMT from Eschscholzia californica. researchgate.netuniprot.org The reaction is subject to product inhibition by SAH, which competes with SAM for binding to the enzyme's active site. researchgate.net The ratio of SAM to SAH within the cell can therefore serve as a regulatory mechanism for this and other methylation reactions. iastate.edu
Mentioned Compounds
Enzymatic Transformations of S Cis N Methylcanadine in Downstream Biosynthesis
Hydroxylation Reactions
Hydroxylation is a critical initial step in the downstream processing of (S)-cis-N-methylcanadine. These reactions are catalyzed by specific CYP enzymes that exhibit remarkable regioselectivity.
(S)-N-methylcanadine 1-Hydroxylation by CYP82Y1
The enzyme CYP82Y1 has been identified as a key player in the biosynthesis of noscapine (B1679977) in the opium poppy (Papaver somniferum). nih.govresearchgate.netnih.gov It functions as an (S)-N-methylcanadine 1-hydroxylase, catalyzing the first committed step in the conversion of (S)-N-methylcanadine to noscapine. nih.govresearchgate.netnih.gov
CYP82Y1 catalyzes the regiospecific 1-hydroxylation of (S)-N-methylcanadine to produce (S)-1-hydroxy-N-methylcanadine. nih.govexpasy.orgresearchgate.net This reaction is crucial as it initiates the cascade of transformations leading to the formation of noscapine. researchgate.netnih.gov The enzyme specifically targets the C-1 position of the (S)-N-methylcanadine molecule. researchgate.netportlandpress.com In the presence of NADPH, recombinant CYP82Y1 converts N-methylcanadine (m/z 354) into a product with m/z 370, corresponding to the addition of a hydroxyl group. nih.govresearchgate.net This enzymatic step is considered the gateway to noscapine biosynthesis. nih.govresearchgate.net
The catalytic efficiency of CYP82Y1 has been determined through steady-state enzyme kinetics. The apparent Michaelis-Menten constant (KM) and maximum reaction velocity (Vmax) for (R,S)-N-methylcanadine have been established. These kinetic parameters highlight the enzyme's affinity for its substrate and its turnover rate. portlandpress.com
Table 1: Kinetic Parameters of CYP82Y1 with (R,S)-N-methylcanadine
| Kinetic Parameter | Value |
|---|---|
| KM | 19.5 µM portlandpress.com |
| Vmax | 98 pmol/min/mg total protein portlandpress.com |
This table presents the kinetic constants for the hydroxylation of (R,S)-N-methylcanadine by CYP82Y1.
CYP82Y1 exhibits strict substrate specificity. nih.govresearchgate.netnih.gov While it efficiently hydroxylates (R,S)-N-methylcanadine, its activity with other benzylisoquinoline alkaloids is limited. nih.gov The enzyme also accepts (S)-N-methylstylopine as a substrate, though it shows a higher affinity for N-methylcanadine. nih.govportlandpress.com A wide range of other alkaloids from different structural subgroups, including 1-benzylisoquinoline, protoberberine, benzophenanthridine, aporphine, protopine (B1679745), morphinan, pavine, and phthalideisoquinoline alkaloids, have been tested, and CYP82Y1 showed no significant activity towards them. nih.gov
Table 2: Substrate Specificity of CYP82Y1
| Substrate | Activity |
|---|---|
| (R,S)-N-methylcanadine | High nih.govresearchgate.netnih.gov |
| (S)-N-methylstylopine | Moderate nih.gov |
| (R,S)-Canadine | No activity nih.gov |
This table summarizes the substrate range of the CYP82Y1 enzyme.
Kinetic Characterization of CYP82Y1 Activity
(S)-1-hydroxy-N-methylcanadine 13-Hydroxylation by CYP82X2
Following the initial hydroxylation at the C-1 position, a second hydroxylation occurs at the C-13 position, catalyzed by the enzyme CYP82X2. researchgate.netqmul.ac.uk
The enzyme CYP82X2, also known as (S)-1-hydroxy-N-methylcanadine 13-hydroxylase, specifically catalyzes the hydroxylation of (S)-1-hydroxy-N-methylcanadine at the C-13 position. researchgate.netqmul.ac.uk This reaction leads to the formation of (13S,14R)-1,13-dihydroxy-N-methylcanadine. researchgate.netqmul.ac.uk This step is another crucial transformation in the biosynthetic pathway of noscapine, occurring after the initial C-1 hydroxylation. researchgate.net
1-hydroxy-13-O-acetyl-N-methylcanadine 8-Hydroxylation by CYP82X1
A key step in the biosynthetic pathway leading to noscapine involves the 8-hydroxylation of 1-hydroxy-13-O-acetyl-N-methylcanadine, a reaction catalyzed by the cytochrome P450 enzyme CYP82X1. researchgate.net This enzyme is part of a gene cluster in Papaver somniferum (opium poppy) responsible for noscapine synthesis. portlandpress.com
The catalytic activity of CYP82X1 is highly specific. It acts on 1-hydroxy-13-O-acetyl-N-methylcanadine to introduce a hydroxyl group at the C8 position. researchgate.net This hydroxylation is a crucial prerequisite for the subsequent cleavage of the N7-C8 bridge of the protoberberine core, a pivotal step in the formation of secoberbine intermediates. researchgate.net
Formation of Secoberbine Intermediates
The 8-hydroxylation of 1-hydroxy-13-O-acetyl-N-methylcanadine by CYP82X1 leads to the formation of an unstable intermediate, (13S,14R)-1,8-dihydroxy-13-O-acetyl-N-methylcanadine. researchgate.net This molecule spontaneously rearranges through the cleavage of the N7-C8 bond, resulting in the formation of the secoberbine intermediate, 4′-O-desmethyl-3-O-acetylpapaveroxine. researchgate.net
The formation of secoberbine intermediates represents a significant structural transformation, converting the tetracyclic protoberberine scaffold into an open-ring structure. This ring-opening is essential for the subsequent steps in the biosynthesis of phthalideisoquinoline alkaloids like noscapine. nih.govchemistryviews.org The process underscores a recurring theme in alkaloid biosynthesis where enzymatic hydroxylations trigger spontaneous chemical rearrangements to yield more complex molecular architectures. oup.com
Formation of Protopine Alkaloids
This compound can also be shunted towards the biosynthesis of protopine alkaloids, a class of BIAs characterized by a ten-membered heterocyclic ring system. This diversion is mediated by a specific hydroxylase enzyme.
Conversion to Allocryptopine (B104922) by (S)-cis-N-methylstylopine 14-hydroxylase (MSH/CYP82N4)
The conversion of this compound to allocryptopine is catalyzed by the enzyme (S)-cis-N-methylstylopine 14-hydroxylase, also known as MSH or CYP82N4. oup.comqmul.ac.uklookchem.com This cytochrome P450 monooxygenase introduces a hydroxyl group at the C14 position of the this compound molecule. qmul.ac.ukresearchgate.net
While MSH can also act on (S)-cis-N-methylstylopine to produce protopine, it displays a preference for this compound. lookchem.com This reaction is a key step in the biosynthesis of certain protopine and benzophenanthridine alkaloids. oup.comresearchgate.net
| Enzyme | Substrate | Product |
| (S)-cis-N-methylstylopine 14-hydroxylase (MSH/CYP82N4) | This compound | Allocryptopine |
| (S)-cis-N-methylstylopine 14-hydroxylase (MSH/CYP82N4) | (S)-cis-N-methylstylopine | Protopine |
Mechanism of Ring Opening
The 14-hydroxylation of this compound by MSH/CYP82N4 is the initiating event for the opening of the protoberberine ring system to form the protopine scaffold. The introduction of the hydroxyl group at C14 leads to the cleavage of the C14-N7 bond, resulting in the formation of the ten-membered ring characteristic of allocryptopine. researchgate.net This enzymatic hydroxylation followed by a spontaneous rearrangement is a critical mechanism for the structural diversification of protoberberine alkaloids into protopine alkaloids. nih.gov
Acetylation and Deacetylation Processes
Acetylation and deacetylation reactions, catalyzed by specific acetyltransferases and carboxylesterases, play a crucial role in modifying hydroxylated intermediates in the downstream biosynthesis from this compound. These modifications can protect reactive functional groups and facilitate subsequent enzymatic steps.
Role of Acetyltransferases (e.g., AT1) in Modifying Hydroxylated Intermediates
In the biosynthetic pathway to noscapine, an acetyltransferase designated as AT1 is responsible for the acetylation of a hydroxylated intermediate. researchgate.net Specifically, AT1 catalyzes the transfer of an acetyl group to the C13 hydroxyl group of 1,13-dihydroxy-N-methylcanadine. researchgate.net This acetylation serves as a protective measure, preventing unwanted reactions of the hydroxyl group and preparing the molecule for the subsequent C8 hydroxylation by CYP82X1. researchgate.net
Following the formation of the secoberbine intermediate, 4′-O-desmethyl-3-O-acetylpapaveroxine, a carboxylesterase (CXE1) is responsible for the deacetylation, removing the acetyl group to yield narcotine hemiacetal. researchgate.netchemistryviews.org This demonstrates the dynamic interplay of acetylation and deacetylation in guiding the biosynthetic pathway.
| Enzyme | Action | Substrate | Product |
| Acetyltransferase (AT1) | Acetylation | 1,13-dihydroxy-N-methylcanadine | 1-hydroxy-13-O-acetyl-N-methylcanadine |
| Carboxylesterase (CXE1) | Deacetylation | 3-O-acetylpapaveroxine | Narcotine hemiacetal |
Significance of Acetylation as a Protective Group
In the biosynthetic pathway leading to noscapine, acetylation plays a critical role as a protective group. nih.govresearchgate.netmpg.de After the initial 1-hydroxylation of N-methylcanadine, a subsequent hydroxylation at C13 occurs, catalyzed by CYP82X2. oup.com This is followed by the acetylation of the C13 hydroxyl group. nih.gov This acetylation step is vital as it prevents unwanted reactions or rearrangements of the molecule before the subsequent enzymatic steps can take place. nih.govresearchgate.net The acetyl group essentially shields the reactive hydroxyl group, ensuring the biosynthetic pathway proceeds in the correct sequence. nih.govmpg.de This strategy of employing a temporary protective group is a recurring theme in the biosynthesis of various natural products. researchgate.netnih.gov
Carboxylesterase Activity (e.g., CXE1) in Subsequent Steps
Following the protective acetylation and a subsequent C8 hydroxylation which induces ring opening, the acetyl group is removed by a specific carboxylesterase, designated as CXE1. nih.govresearchgate.netgenome.jp The removal of the acetyl group by CXE1 is a crucial de-protection step. nih.govresearchgate.net This hydrolysis reaction, which converts 3-O-acetylpapaveroxine to narcotine hemiacetal and acetate (B1210297), triggers a spontaneous rearrangement of the molecule to form a cyclic hemiacetal, a key intermediate in the final steps of noscapine biosynthesis. nih.govgenome.jp The action of CXE1 highlights the coordinated and sequential nature of enzymatic reactions in complex alkaloid biosynthesis, where the addition and removal of functional groups are precisely timed. nih.govnih.gov
Methylation Steps Downstream of this compound
Methylation is a common and vital modification in the biosynthesis of benzylisoquinoline alkaloids, often altering the biological activity and stability of the compounds. scholaris.camdpi.com Downstream of this compound, O-methylation of hydroxylated derivatives is a key step in the pathway to noscapine. nih.govnih.gov
O-methylation of Hydroxylated Derivatives
Following the series of hydroxylations and the acetylation/deacetylation sequence, the pathway involves O-methylation of a hydroxyl group on the phthalideisoquinoline scaffold. nih.gov Specifically, the 4'-hydroxyl group of a seco-berbine intermediate, derived from the ring-opened product of the C8 hydroxylation, is methylated. nih.gov This O-methylation is a critical step leading to the formation of narcotine hemiacetal, a precursor to noscapine. nih.govnih.gov The enzymes responsible for these methylation reactions are S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), which catalyze the transfer of a methyl group from SAM to a hydroxyl group on the alkaloid substrate. nih.govsemanticscholar.org
Potential Role of O-methyltransferase Heterodimers
Interestingly, the O-methyltransferase responsible for the 4'-O-methylation in the noscapine pathway is not a simple homodimer, but rather a heterodimer. nih.gov This enzyme is composed of two different subunits, OMT2 and OMT3. nih.gov Neither OMT2 nor OMT3 can form stable and active homodimers. nih.gov However, when co-expressed, they form a substrate-specific heterodimer that efficiently catalyzes the methylation of 4'-O-desmethyl-3-O-acetylpapaveroxine. nih.gov This discovery of a functionally relevant OMT heterodimer suggests a mechanism for increasing the catalytic diversity of enzymes from a limited number of genes. nih.govmdpi.com While OMTs are typically homodimeric, the existence of heterodimeric forms points to a more complex regulation and evolution of biosynthetic pathways. nih.govsemanticscholar.org
Enzyme Engineering and Metabolic Pathway Reconstruction
Heterologous Expression Systems for (S)-cis-N-methylcanadine Production and Conversion
The transfer of plant biosynthetic pathways into microorganisms, known as heterologous expression, is a cornerstone of modern synthetic biology. This approach allows for the production of specific compounds like this compound and its derivatives in fermentable microbes.
The baker's yeast, Saccharomyces cerevisiae, has emerged as a preferred host for reconstructing complex plant metabolic pathways. nih.gov Its nature as a unicellular eukaryote provides a distinct advantage, as it possesses the necessary endomembrane systems, such as the endoplasmic reticulum (ER), which are crucial for the correct folding and functioning of many plant enzymes, particularly membrane-bound cytochrome P450s (CYPs). nih.gov
Researchers have successfully reconstituted the entire multi-gene cluster responsible for noscapine (B1679977) biosynthesis from opium poppy (Papaver somniferum) in S. cerevisiae. nih.gov This feat of metabolic engineering has involved the co-expression of numerous heterologous enzymes. For instance, one study described the engineering of a yeast strain that expressed 16 plant enzymes to reconstruct a 14-step biosynthetic pathway to produce noscapine from norlaudanosoline. nih.gov In an even more complex example, a de novo noscapine biosynthetic pathway was assembled in yeast, comprising over 30 enzymes sourced from plants, bacteria, and mammals. pnas.orgnih.gov This highlights yeast's remarkable capacity to functionally express and correctly localize a large number of heterologous enzymes, including seven plant enzymes that are localized to the endoplasmic reticulum. pnas.orgnih.gov
The genetic manipulation of plant enzymes for expression in microbial hosts like yeast is fundamental to pathway reconstruction. This involves the transfer of genes encoding the biosynthetic enzymes from the native plant into the microbial genome. The entire 10-gene cluster for noscapine biosynthesis, which operates downstream of (S)-scoulerine, has been identified in P. somniferum and successfully reconstituted in S. cerevisiae. nih.govpnas.org
The process is not merely a simple transfer of genetic information. Significant engineering efforts are required, which can include optimizing codon usage for the host organism, balancing enzyme expression levels, and modifying the host's endogenous metabolic pathways to ensure a sufficient supply of precursors. pnas.org A highly engineered yeast strain for noscapine production contained 25 heterologous genes from various organisms and six mutated or overexpressed native yeast genes, demonstrating the extensive genetic modifications required to support a complex heterologous pathway. pnas.org Despite these successes, challenges in the heterologous expression of plant P450 enzymes remain a significant hurdle in the field. nih.gov
Yeast (Saccharomyces cerevisiae) as a Host for Pathway Reconstruction
Enhancement of Enzymatic Activity and Flux
Once a pathway is reconstructed in a heterologous host, the focus shifts to optimizing its efficiency. This often involves protein engineering to enhance the activity of key enzymes and strategic modifications to improve metabolic flux towards the desired product.
Consequently, engineering CYP82Y1 to enhance its kinetic properties is a promising strategy for increasing the final product yield. portlandpress.comresearchgate.netnih.gov Research has explored various protein engineering techniques, including the substitution of amino acid residues within the enzyme's substrate recognition site. portlandpress.comresearchgate.net Comparative studies have shown that other enzymes, such as CYP82N4, can convert N-methylcanadine (to allocryptopine) with a higher catalytic efficiency (kcat of 9.8%) compared to CYP82Y1's conversion to 1-hydroxy-N-methylcanadine (kcat of 5%), suggesting that enzymes like CYP82N4 could serve as templates for the rational design of improved CYP82Y1 variants. portlandpress.com
Table 1: Comparison of Related Cytochrome P450 Enzymes
| Enzyme | Substrate | Product | Significance | Reference |
|---|---|---|---|---|
| CYP82Y1 | This compound | 1-hydroxy-N-methylcanadine | Key rate-limiting step in noscapine biosynthesis. portlandpress.comresearchgate.netnih.gov | portlandpress.com, researchgate.net, nih.gov, nih.gov |
| CYP82N4 | This compound | Allocryptopine (B104922) | Catalyzes a similar reaction, potentially with higher efficiency, offering a model for engineering CYP82Y1. portlandpress.comuniprot.org | portlandpress.com, uniprot.org |
| CYP82X2 | 1-hydroxy-N-methylcanadine | 1,13-dihydroxy-N-methylcanadine | Catalyzes the subsequent hydroxylation step in the noscapine pathway. portlandpress.comenzyme-database.org | portlandpress.com, enzyme-database.org |
| (S)-cis-N-methylstylopine 14-hydroxylase (MSH) | N-methylstylopine, N-methylcanadine | Protopine (B1679745), Allocryptopine | A CYP82N subfamily member involved in sanguinarine (B192314) biosynthesis. nih.gov | nih.gov |
The spatial organization of enzymes within the cell is critical for the efficiency of a metabolic pathway. In yeast, ensuring that heterologous plant enzymes are correctly localized to the appropriate subcellular compartments, such as the ER, is vital for their activity. nih.gov Mislocalization can lead to inactive enzymes and pathway bottlenecks. nih.gov
To overcome these challenges and enhance metabolic channeling, researchers have developed strategies to co-localize sequential enzymes. One effective approach is the creation of synthetic fusion proteins. portlandpress.com For example, because the performance of CYP82Y1 depends on receiving electrons from its reductase partner, cytochrome P450 reductase (CPR), fusing the two proteins can improve this interaction. portlandpress.com Since both enzymes are located in the ER, a fusion protein can ensure they remain in close proximity, enhancing electron transfer and boosting CYP82Y1's catalytic function. portlandpress.com
Another proposed strategy involves fusing CYP82Y1 with the enzyme that produces its substrate, (S)-tetrahydroprotoberberine cis-N-methyltransferase (TNMT). portlandpress.com TNMT is a cytosolic enzyme, while the active site of CYP82Y1 faces the cytosol from the ER membrane. portlandpress.com Fusing these two enzymes could bring the product of TNMT, N-methylcanadine, directly to the active site of CYP82Y1, thereby increasing substrate availability and pathway flux. portlandpress.com The use of fluorescent protein tags and techniques like bimolecular fluorescence complementation (BiFC) in yeast allows for the direct study of these protein-protein interactions and their localization within the cell. nih.gov
Modifications to the terminal ends of proteins, particularly the N-terminus of P450 enzymes, can have a profound impact on their expression, stability, and function in a heterologous host. portlandpress.comresearchgate.netnih.gov Many eukaryotic P450s are anchored to the ER membrane via a hydrophobic N-terminal transmembrane domain, which can cause aggregation and insolubility when expressed in microbial systems. portlandpress.combiorxiv.org
Several modification strategies have been developed to address this issue:
Truncation: Deleting the N-terminal transmembrane helix (a method known as ΔTM) has proven to be a broadly effective strategy for improving the in vivo activity of a wide range of plant P450s. portlandpress.combiorxiv.org
Sequence Replacement: Replacing the native N-terminal sequence with specific expression-enhancing peptides, such as the "Barnes" sequence (MALLLAVF), has successfully improved the production of functional P450s. portlandpress.combiorxiv.org
Assessments of N- and C-terminal modifications to CYP82Y1 have shown some positive results in improving its physiological performance. portlandpress.comresearchgate.netnih.gov Similarly, the expression of another noscapine pathway enzyme, CYP82X2, was improved in yeast by replacing its native N-terminal amino acids with a sequence from a different plant enzyme. nih.gov These findings underscore the importance of terminal engineering as a key tool for optimizing the performance of plant enzymes in microbial cell factories.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| (S)-reticuline |
| (S)-scoulerine |
| 1,13-dihydroxy-N-methylcanadine |
| 1-hydroxy-N-methylcanadine |
| Allocryptopine |
| N-methylcanadine |
| N-methylstylopine |
| Norlaudanosoline |
| Noscapine |
| Protopine |
Strategies for Improving Subcellular Localization and Enzyme Interaction
Pathway Diversion for Production of Novel Alkaloids
The diversion of the metabolic pathway of this compound has been a key strategy in producing novel alkaloids. This has been achieved through the introduction of heterologous enzymes and the engineering of existing pathway enzymes to alter their substrate specificity or create new catalytic functions.
A significant example of pathway diversion involves the biosynthesis of the anticancer compound noscapine. The pathway for noscapine biosynthesis from canadine (B1168894) was elucidated as a 10-gene cluster from opium poppy (Papaver somniferum). nih.gov The reconstruction of this pathway in Saccharomyces cerevisiae involved over 30 enzymes from plants, bacteria, and mammals, demonstrating the potential for producing complex alkaloids in microbial hosts. nih.gov Key enzymes in this reconstructed pathway include those from the noscapine gene cluster, which convert (S)-canadine to noscapine. pnas.org Optimization of this pathway, including tuning enzyme expression and fermentation conditions, led to a significant increase in noscapine production. nih.gov
Another avenue for producing novel alkaloids is through the broad substrate specificity of certain enzymes in the pathway. For instance, (S)-cis-N-methylstylopine 14-hydroxylase (MSH) from Papaver somniferum, an enzyme involved in sanguinarine biosynthesis, has been shown to accept both N-methylstylopine and N-methylcanadine as substrates, converting them to protopine and allocryptopine, respectively. nih.govresearchgate.net This demonstrates how a single enzyme can be utilized to create different alkaloid backbones from canadine-derived intermediates.
Furthermore, the reconstruction of the chelerythrine (B190780) biosynthetic pathway in Saccharomyces cerevisiae provides another example of pathway diversion. nih.gov This pathway utilizes (S)-canadine as a substrate and involves several enzymes, including tetrahydroprotoberberine-N-methyltransferase (TNMT), (S)-cis-N-methylstylopine 14-hydroxylase (MSH), and protopine 6-hydroxylase (P6H). nih.gov By expressing these enzymes in yeast, researchers were able to produce chelerythrine, an alkaloid not naturally produced in this organism. nih.gov
The production of halogenated benzylisoquinoline alkaloids has also been demonstrated by feeding modified tyrosine derivatives to an optimized noscapine-producing yeast strain. nih.gov This highlights the potential of combining metabolic engineering with precursor-directed biosynthesis to generate novel alkaloid structures.
The following table summarizes key enzymes and their roles in diverting the this compound pathway to produce novel alkaloids.
| Enzyme | Abbreviation | Source Organism | Substrate(s) | Product(s) | Novel Alkaloid Pathway |
| N-methylcanadine 1-hydroxylase | CYP82Y1 | Papaver somniferum | (S)-N-methylcanadine | 1-hydroxy-N-methylcanadine | Noscapine nih.govexpasy.org |
| (S)-cis-N-methylstylopine 14-hydroxylase | MSH | Papaver somniferum | (S)-N-methylcanadine | Allocryptopine | Allocryptopine nih.govresearchgate.net |
| Tetrahydroprotoberberine-N-methyltransferase | TNMT | Eschscholzia californica, Papaver somniferum | (S)-canadine | (S)-N-methylcanadine | Chelerythrine nih.gov |
| Protopine 6-hydroxylase | P6H | Eschscholzia californica | Protopine | 6-hydroxyprotopine | Chelerythrine nih.gov |
These examples underscore the power of enzyme engineering and metabolic pathway reconstruction in diversifying the chemical space of alkaloids derived from this compound, opening up possibilities for the discovery and production of new therapeutic agents.
Analytical Methodologies in S Cis N Methylcanadine Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in isolating (S)-cis-N-methylcanadine from complex plant extracts and reaction mixtures, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of this compound. In studies of its biosynthesis, HPLC has been used to determine the levels of major alkaloids, including noscapine (B1679977), in different cultivars of opium poppy. nih.gov For instance, analysis of various opium poppy cultivars revealed that high accumulators of noscapine, such as Marianne, Natasha, Roxanne, and Veronica, could be distinguished from those with trace amounts, like Deborah, 40, T, and Przemko, through HPLC profiling. nih.gov The technique is often coupled with mass spectrometry for enhanced detection and quantification. researchgate.net
Thin-Layer Chromatography (TLC) serves as a valuable tool for the separation and preliminary identification of this compound. It has been employed in the purification process of the compound. For example, after enzymatic reactions, compounds can be separated on silica-coated glass TLC plates. researchgate.net A mobile phase of isopropanol, ammonia (B1221849) hydroxide, and water (in a 9:2:2 ratio) has been successfully used to separate N-methylcanadine and its hydroxylated derivatives. researchgate.net The bands corresponding to the compounds of interest are then excised and eluted for further analysis. researchgate.net TLC is also used to monitor the progress of column chromatography separations. tandfonline.com
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable tool for the detection and structural analysis of this compound, providing detailed information on its molecular weight and fragmentation patterns.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a soft ionization technique that allows for the sensitive detection and structural characterization of alkaloids like this compound with minimal fragmentation. ub.edu In positive ion mode, the protonated molecule is readily formed. researchgate.net High-resolution MSn analysis can be used to investigate the fragmentation of parent and daughter ions. nih.gov For instance, the MS² spectrum of N-methylcanadine yields a characteristic fragment ion at m/z 190.0862, which corresponds to the isoquinoline (B145761) moiety without a 1-hydroxyl group. nih.gov Further fragmentation (MS³) of this daughter ion produces a consistent spectrum that aids in structural confirmation. nih.gov This technique is crucial for distinguishing between isomers and identifying metabolites in complex mixtures.
| Parent Ion (m/z) | Fragment Ion (m/z) | Associated Moiety | Reference |
| 354 | 190.08625 | Isoquinoline moiety | nih.gov |
This table showcases a key fragmentation pattern of N-methylcanadine observed in ESI-MS/MS analysis.
The coupling of Liquid Chromatography with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) provides a powerful platform for the separation and sensitive detection of this compound in complex biological samples. researchgate.net This method has been instrumental in confirming the identity and purity of this compound produced in enzymatic reactions. nih.gov The LC-MS/MS system, often a triple quadrupole instrument, can be operated in multiple reaction monitoring (MRM) mode for targeted quantification. mdpi.com Chromatographic separation is typically achieved on a C18 reversed-phase column. ajol.info For example, a Poroshell 120 SB C18 column has been utilized in the analysis of enzyme assay samples. researchgate.net The use of a gradient elution with solvents like ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) allows for the effective separation of alkaloids. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Detection and Fragmentation Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR data are essential for the complete assignment of the molecule's structure. tandfonline.comresearchgate.net
The stereochemistry of the B/C ring fusion in N-methylcanadine can be determined by the chemical shift of the N-CH₃ protons in the ¹H NMR spectrum. A chemical shift around 3.27 ppm is indicative of a cis configuration. tandfonline.comtandfonline.com In contrast, the trans configuration shows the N-methyl group at a more upfield position, around 2.94 ppm. tandfonline.comtandfonline.com The complete assignment of ¹H and ¹³C NMR signals for (-)-cis-N-methylcanadine has been reported, revising some previous assignments. tandfonline.com Techniques such as COSY, HMQC, and HMBC are used to establish correlations and confirm the structure. tandfonline.com
| Proton (¹H) | Chemical Shift (ppm) in DMSO-d₆ | Carbon (¹³C) | Chemical Shift (ppm) in DMSO-d₆ | Reference |
| H-1 | 6.78 | C-1 | 108.7 | tandfonline.com |
| H-4 | 6.64 | C-4 | 112.0 | tandfonline.com |
| H-5α | 3.10 | C-5 | 50.8 | tandfonline.com |
| H-5β | 2.70 | C-6 | 28.7 | tandfonline.com |
| H-6α | 3.10 | C-8 | 58.0 | tandfonline.com |
| H-6β | 2.70 | C-8a | 129.8 | tandfonline.com |
| H-8 | 4.30 | C-9 | 145.6 | tandfonline.com |
| H-11 | 7.09 | C-10 | 151.6 | tandfonline.com |
| H-12 | 6.97 | C-11 | 124.6 | tandfonline.com |
| OCH₃-9 | 3.81 | C-12 | 122.0 | tandfonline.com |
| OCH₃-10 | 3.80 | C-12a | 129.4 | tandfonline.com |
| N-CH₃ | 3.27 | C-13a | 131.0 | tandfonline.com |
| OCH₂O | 5.96 | C-13b | 101.3 | tandfonline.com |
| OCH₃-9 | 56.5 | tandfonline.com | ||
| OCH₃-10 | 60.5 | tandfonline.com | ||
| N-CH₃ | 48.0 | tandfonline.com |
This interactive table presents the assigned ¹H and ¹³C NMR chemical shifts for (-)-cis-N-methylcanadine.
¹H-NMR and ¹³C-NMR for Structural Confirmation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules, including the derivatives of this compound. ¹H-NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C-NMR offers direct insight into the carbon skeleton of a molecule. bhu.ac.in These one-dimensional NMR techniques are fundamental in confirming the identity of newly isolated or synthesized derivatives.
In the study of benzylisoquinoline alkaloid (BIA) biosynthesis, researchers often encounter novel intermediates derived from core structures like this compound. For instance, during the elucidation of the noscapine biosynthetic pathway in opium poppy (Papaver somniferum), a key derivative, 1-hydroxy-N-methylcanadine, was identified. High-resolution mass spectrometry (MS) coupled with ¹H-NMR analysis was crucial in unequivocally confirming the structure of this hydroxylated derivative. researchgate.net The introduction of a hydroxyl group at the C-1 position results in characteristic shifts in the ¹H and ¹³C-NMR spectra compared to the parent compound, this compound. These spectral changes, such as the downfield shift of the proton attached to C-1 and adjacent protons, provide definitive evidence of the hydroxylation and its specific location on the alkaloid scaffold.
Further enzymatic modifications can lead to more complex derivatives. For example, the acetylation of 1-hydroxy-N-methylcanadine at the C-13 position to form (13S,14R)-1-hydroxy-13-O-acetyl-N-methylcanadine has been studied. The structural confirmation of this acetylated product was achieved through detailed NMR analysis, which would show the appearance of signals corresponding to the acetyl group (a methyl singlet in the ¹H-NMR spectrum and corresponding carbonyl and methyl signals in the ¹³C-NMR spectrum) and shifts in the signals of the surrounding nuclei. researchgate.net
The chemical shifts observed in ¹H and ¹³C-NMR spectra are highly sensitive to the electronic environment of each nucleus. Therefore, any modification to the this compound structure, whether through hydroxylation, methylation, acetylation, or other enzymatic reactions, will produce a unique spectral fingerprint. By comparing the spectra of the derivative to that of the known parent compound and analyzing the changes, researchers can precisely determine the structural modifications.
Table 1: Key ¹H-NMR and ¹³C-NMR Applications in this compound Derivative Analysis
| Derivative Name | Analytical Context | Key Spectral Features for Confirmation |
| 1-hydroxy-N-methylcanadine | Identification as an intermediate in noscapine biosynthesis. researchgate.net | Appearance of signals for the new hydroxyl group and shifts in adjacent proton and carbon signals, particularly at the C-1 position. |
| (13S,14R)-1-hydroxy-13-O-acetyl-N-methylcanadine | Characterization of a further downstream intermediate in the noscapine pathway. researchgate.net | Presence of signals for the acetyl group (methyl and carbonyl) and associated shifts in the C-13 region of the molecule. |
COSY NMR for Proton Correlation Analysis
While ¹H-NMR spectra reveal the chemical shifts and multiplicities of protons, complex molecules with overlapping signals can be challenging to interpret fully. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are employed to overcome these limitations. A COSY experiment maps correlations between protons that are J-coupled (typically through two or three bonds), providing clear evidence of their connectivity within the molecular structure. nanalysis.comcreative-biostructure.com
In a COSY spectrum, the one-dimensional ¹H-NMR spectrum is plotted on both the x and y axes. The diagonal peaks correspond to the standard ¹H-NMR signals, while the off-diagonal cross-peaks indicate that the two protons at the corresponding chemical shifts on the x and y axes are coupled. emerypharma.com This information is invaluable for tracing the spin systems within a molecule and confirming the assignment of proton signals.
For a molecule like this compound or its derivatives, a COSY spectrum would reveal, for example, the correlation between protons on adjacent carbons in the tetrahydroisoquinoline core. This allows for a step-by-step assignment of the proton resonances around the ring systems. When a new derivative is formed, such as 1-hydroxy-N-methylcanadine, the COSY spectrum helps to confirm the assignments of protons in the vicinity of the new functional group and to verify that the core spin system remains intact. The analysis of coupling constants, which can be extracted from high-resolution 1D spectra, is often complemented by the connectivity information from COSY experiments to build a complete and accurate picture of the molecule's structure in solution. ipb.pt
Integration of Analytical Platforms for Metabolite Profiling
The study of this compound often extends beyond the analysis of a single compound to profiling the entire suite of related metabolites within an organism. This is particularly relevant in the context of plant chemodiversity, where different species or even different populations of the same species can exhibit distinct chemical profiles, known as chemotypes. Integrated analytical platforms, combining techniques like liquid chromatography-mass spectrometry (LC-MS) and NMR, are powerful tools for this type of large-scale metabolite analysis. ipb.ptnih.gov
Comparative Metabolomics in Chemotype Analysis
Comparative metabolomics aims to identify and quantify the small-molecule metabolites present in different biological samples to find characteristic differences. In the context of plants that produce this compound, such as various Corydalis species, this approach is used to differentiate chemotypes based on their unique alkaloid profiles. researchgate.net
Different species or populations of Corydalis can vary significantly in the types and quantities of benzylisoquinoline alkaloids they produce. nih.govbas.bg For example, a study analyzing different Corydalis species might find that one chemotype is rich in protoberberine-type alkaloids like canadine (B1168894) and stylopine, while another might be characterized by a high abundance of protopine-type alkaloids such as protopine (B1679745) and allocryptopine (B104922). researchgate.net These variations are often genetically determined but can also be influenced by environmental factors. researchgate.net
The analytical workflow for such studies typically involves:
Extraction: Metabolites are extracted from the plant material (e.g., tubers, leaves).
Separation and Detection: The complex mixture of extracted compounds is separated using techniques like Ultra-High-Performance Liquid Chromatography (UPLC). The separated components are then detected and tentatively identified by mass spectrometry (MS), which provides mass-to-charge ratio and fragmentation data. nih.gov
Structural Confirmation: NMR spectroscopy is often used in parallel to confirm the structures of key marker compounds that differentiate the chemotypes. mdpi.com
Data Analysis: The large datasets generated are analyzed using multivariate statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA). These methods can visualize the clustering of samples based on their metabolic profiles, thereby clearly distinguishing the different chemotypes.
This integrated approach has been successfully applied to map the metabolic diversity in various medicinal plants, including those from the Corydalis genus, providing a deeper understanding of the biochemical basis for their classification and pharmacological properties. researchgate.netnih.gov
Molecular and Genetic Regulation of S Cis N Methylcanadine Metabolism
Gene Expression Analysis (e.g., qRT-PCR, Transcriptomics)
The investigation into the biosynthesis of noscapine (B1679977), where (S)-cis-N-methylcanadine is a crucial intermediate, has been significantly advanced by gene expression analyses. nih.gov Transcriptome profiling and quantitative real-time PCR (qRT-PCR) have been instrumental in identifying and validating the genes responsible for the metabolic conversion of this compound.
Comparative transcript and metabolite profiling across different opium poppy (Papaver somniferum) cultivars with varying alkaloid profiles has revealed a strong correlation between the expression of specific genes and the accumulation of noscapine. nih.gov For instance, the transcript abundance of the gene encoding the cytochrome P450 enzyme CYP82Y1, which is responsible for the 1-hydroxylation of N-methylcanadine, has been shown to be tightly correlated with noscapine levels. nih.govresearchgate.net In high noscapine-accumulating chemotypes, the expression of CYP82Y1 is significantly higher, particularly in the stem, which is the primary site of noscapine accumulation. nih.govresearchgate.net
Quantitative RT-PCR has been employed to validate the expression patterns of candidate genes identified through transcriptomics. mdpi.comscispace.com These analyses have confirmed that the genes involved in the noscapine biosynthetic pathway, including the one metabolizing this compound, are coordinately expressed. oup.com For example, a study on various opium poppy organs showed that CYP82Y1 transcript levels were highest in the stem, mirroring the organ-specific accumulation of noscapine. nih.gov
The table below summarizes the relative transcript abundance of CYP82Y1 in different organs of opium poppy, as determined by qRT-PCR, highlighting the correlation between gene expression and the known site of noscapine biosynthesis.
| Organ | Relative Transcript Abundance (Arbitrary Units) | Reference |
|---|---|---|
| Stem | High | nih.gov |
| Leaf | Low | nih.gov |
| Root | Low | nih.gov |
| Capsule | Medium | nih.gov |
Virus-Induced Gene Silencing (VIGS) Studies for Pathway Validation
Virus-induced gene silencing (VIGS) is a powerful reverse genetics tool that has been utilized to validate the function of genes in the this compound metabolic pathway. researchgate.net By transiently suppressing the expression of a target gene, researchers can observe the resulting changes in the plant's metabolome, thereby confirming the gene's role in a specific biosynthetic step.
In the context of this compound metabolism, VIGS has been pivotal in confirming the function of CYP82Y1. nih.gov When the expression of CYP82Y1 was suppressed in opium poppy plants using VIGS, a significant decrease in the accumulation of noscapine and its downstream derivatives was observed. nih.govresearchgate.net Concurrently, there was a notable increase in the accumulation of upstream intermediates, including this compound, canadine (B1168894), scoulerine (B1208951), and tetrahydrocolumbamine. nih.gov This metabolic shift provides strong evidence for the role of CYP82Y1 as the enzyme responsible for metabolizing this compound and demonstrates that this step is crucial for the biosynthesis of noscapine. nih.gov
The results from a representative VIGS experiment targeting CYP82Y1 are summarized in the table below.
| Metabolite | Change in Accumulation | Reference |
|---|---|---|
| This compound | Increased | nih.gov |
| Canadine | Increased | nih.gov |
| Scoulerine | Increased | nih.gov |
| Tetrahydrocolumbamine | Increased | nih.gov |
| Noscapine | Decreased | nih.govresearchgate.net |
| Narcotoline (B1219713) | Decreased | nih.govresearchgate.net |
Transcriptional Regulation of Biosynthetic Genes
The biosynthesis of complex alkaloids like those derived from this compound often involves the coordinated action of multiple enzymes. The genes encoding these enzymes are frequently subject to sophisticated transcriptional regulation, ensuring that they are expressed in the correct tissues, at the appropriate developmental stages, and in response to specific environmental cues.
A notable feature of the noscapine biosynthetic pathway is the clustering of several of its genes in the opium poppy genome. oup.compnas.org This gene cluster includes CYP82Y1, the gene responsible for the first committed step in the conversion of this compound to noscapine. nih.govoup.com The co-location of these genes suggests a mechanism of co-regulation, where a single regulatory element or a set of coordinated transcription factors could control the expression of the entire cluster. scispace.com
Studies have shown that genes within the noscapine cluster are co-expressed, further supporting the hypothesis of transcriptional co-regulation. oup.comscispace.com This coordinated expression is crucial for the efficient channeling of intermediates through the pathway, preventing the accumulation of potentially toxic compounds and ensuring the final product is synthesized effectively. While the specific transcription factors that regulate the expression of the noscapine gene cluster, and thus the metabolism of this compound, are still under investigation, the existence of such regulatory mechanisms is strongly implied by the available genetic and transcriptomic data.
Enzyme Kinetics and Rate-Limiting Steps in the Pathway
Understanding the kinetics of the enzymes involved in the metabolism of this compound is essential for identifying potential bottlenecks in the biosynthetic pathway. The enzyme responsible for the initial conversion of this compound is N-methylcanadine 1-hydroxylase, encoded by the CYP82Y1 gene. nih.gov
The kinetic parameters for CYP82Y1 have been determined, as detailed in the table below.
| Kinetic Parameter | Value | Reference |
|---|---|---|
| KM (Michaelis Constant) | 19.5 µM | portlandpress.com |
| Vmax (Maximum Reaction Velocity) | 98 pmol/min/mg total protein | portlandpress.com |
Future Research Directions and Applications in Synthetic Biology
Discovery of Novel Enzymes and Pathway Intermediates
The biosynthetic pathway leading to the pharmaceutically important alkaloid noscapine (B1679977) has been a subject of intense research. Radiotracer studies first suggested that noscapine is derived from the protoberberine alkaloid (S)-scoulerine, proceeding through intermediates including (S)-canadine and (S)-N-methylcanadine. nih.govresearchgate.netnih.govnih.gov
The conversion of (S)-canadine to (S)-cis-N-methylcanadine is catalyzed by the enzyme tetrahydroprotoberberine cis-N-methyltransferase (TNMT). nih.govresearchgate.net This step is crucial as it leads to the quaternary ammonium (B1175870) ion that is the substrate for subsequent transformative reactions. A significant breakthrough was the identification of the first committed step in the conversion of (S)-N-methylcanadine towards noscapine: a 1-hydroxylation reaction. researchgate.netnih.govnih.gov This reaction is catalyzed by CYP82Y1, a cytochrome P450 enzyme officially named (S)-N-methylcanadine 1-hydroxylase. expasy.orgqmul.ac.uk The product of this enzymatic reaction is (S)-1-hydroxy-N-methylcanadine. nih.govrhea-db.org
Further research has identified a cluster of ten genes in the opium poppy (Papaver somniferum) that appear to encode the entire noscapine biosynthetic pathway downstream of (S)-scoulerine. nih.govnih.gov This has led to the characterization of sequential enzymes that transform (S)-1-hydroxy-N-methylcanadine into narcotoline (B1219713) hemiacetal. nih.gov These discoveries have illuminated the path from this compound to noscapine, revealing a series of hydroxylation, acetylation, and ring-opening reactions.
Table 1: Key Enzymes and Intermediates in the Biosynthetic Pathway from (S)-Canadine
| Precursor | Enzyme | Enzyme Class | Product | Pathway |
|---|---|---|---|---|
| (S)-Canadine | Tetrahydroprotoberberine cis-N-methyltransferase (TNMT) | N-Methyltransferase | This compound | Noscapine/Sanguinarine (B192314) |
| This compound | (S)-N-methylcanadine 1-hydroxylase (CYP82Y1) | Cytochrome P450 | (S)-1-hydroxy-N-methylcanadine | Noscapine |
| (S)-1-hydroxy-N-methylcanadine | 1-hydroxy-N-methylcanadine 13-hydroxylase (CYP82X2) | Cytochrome P450 | (S)-1,13-dihydroxy-N-methylcanadine | Noscapine |
| (S)-1,13-dihydroxy-N-methylcanadine | 1,13-dihydroxy-N-methylcanadine 13-O-acetyltransferase (AT1) | Acetyltransferase | (S)-1-hydroxy-13-O-acetyl-N-methylcanadine | Noscapine |
| (S)-1-hydroxy-13-O-acetyl-N-methylcanadine | 1-hydroxy-13-O-acetyl-N-methylcanadine 8-hydroxylase (CYP82X1) | Cytochrome P450 | Papaveroxine | Noscapine |
| This compound | Methyltetrahydroprotoberberine 14-monooxygenase (MSH/CYP82N4) | Cytochrome P450 | Allocryptopine (B104922) | Protopine (B1679745)/Benzophenanthridine |
Elucidation of Uncharacterized Oxidative Conversions
For many years, the steps converting (S)-N-methylcanadine to noscapine were described as uncharacterized oxidative conversions. nih.govresearchgate.net The identification of CYP82Y1 as the enzyme catalyzing the initial 1-hydroxylation was the first step in demystifying this part of the pathway. researchgate.netnih.gov This reaction is critical, as it prepares the molecule for subsequent modifications.
Following this initial hydroxylation, a series of further oxidative reactions occur. Other cytochrome P450 enzymes, namely CYP82X2 and CYP82X1, catalyze hydroxylations at the C13 and C8 positions of the protoberberine scaffold, respectively. nih.govpnas.org The C8 hydroxylation is particularly significant as it prompts the opening of one of the rings in the core structure, leading to the formation of an aldehyde moiety, a key feature of the intermediate narcotoline hemiacetal. nih.govescholarship.org
Interestingly, this compound is also a substrate for a different oxidative enzyme, (S)-cis-N-methylstylopine 14-hydroxylase (MSH), also known as CYP82N4. scholaris.caoup.comoup.com This enzyme catalyzes a 14-hydroxylation reaction, which leads to the formation of allocryptopine, a protopine alkaloid. uniprot.orgresearchgate.net This demonstrates that this compound is a branch-point intermediate, where different oxidative enzymes can channel it into distinct alkaloid classes (phthalideisoquinolines like noscapine or protopines like allocryptopine). scholaris.caresearchgate.net
Development of Microbial Cell Factories for Sustainable Alkaloid Production
The reliance on plant extraction for valuable alkaloids like noscapine is often limited by low yields and complex purification processes. rsc.org Metabolic engineering and the development of microbial cell factories offer a promising, sustainable alternative. rsc.orgfrontiersin.org Saccharomyces cerevisiae (yeast) has emerged as a particularly suitable host for this purpose due to its ability to express the complex cytochrome P450 enzymes that are prevalent in alkaloid biosynthetic pathways. scholaris.cad-nb.infonih.gov
Researchers have successfully reconstituted the entire multi-gene biosynthetic pathway for noscapine in yeast. pnas.orgescholarship.org These engineered strains express a suite of enzymes from plants, including the crucial tetrahydroprotoberberine cis-N-methyltransferase (TNMT) that produces this compound, and the subsequent P450s (CYP82Y1, CYP82X1, CYP82X2) and other enzymes that complete the synthesis of noscapine. pnas.org This achievement represents a significant step towards the fermentative production of complex plant-derived pharmaceuticals. mdpi.comscience.gov
Beyond noscapine, engineered yeast strains are being developed to produce a variety of BIAs. By expressing different combinations of enzymes, pathways can be directed towards other valuable compounds. For instance, a yeast strain was engineered to produce chelerythrine (B190780) from (S)-canadine by expressing TNMT along with enzymes specific to the benzophenanthridine pathway. sjtu.edu.cn These microbial platforms provide a powerful and versatile tool for the large-scale, sustainable production of a wide range of alkaloids. nih.gov
Table 2: Example Enzyme Modules for Alkaloid Production in S. cerevisiae
| Target Product | Starting Substrate | Key Enzymes Expressed | Reference |
|---|---|---|---|
| Noscapine | (S)-Scoulerine | CAS, TNMT, CYP82Y1, CYP82X1, CYP82X2, AT1, CXE1, MT2 | pnas.org |
| Chelerythrine | (S)-Canadine | TNMT, MSH, P6H, DBOX | sjtu.edu.cn |
| Berberine (B55584) | (S)-Canadine | CAS, S9OMT, BBE, CoOMT | science.gov |
Rational Design of Novel Alkaloid Structures through Pathway Engineering
The growing library of characterized biosynthetic enzymes from BIA pathways opens the door for the rational design of novel chemical structures. nih.gov The inherent promiscuity of some of these enzymes—their ability to accept substrates other than their native ones—can be exploited to generate new compounds. oup.comoup.com
A powerful demonstration of this concept involved feeding halogenated precursors to the yeast cell factory engineered to produce noscapine. pnas.org The biosynthetic machinery of the yeast processed these unnatural substrates, resulting in the production of novel halogenated noscapine analogs. pnas.org This approach, combining precursor-directed biosynthesis with engineered microbial hosts, is a potent strategy for chemical diversification. Future work could focus on discovering and engineering enzymes like halogenases to directly modify BIA structures. nih.gov The ultimate goal is to create "tailormade enzymes" through rational design or directed evolution to synthesize BIA derivatives with potentially new or improved pharmacological properties. nih.gov
Investigations into the Evolutionary Diversification of Benzylisoquinoline Alkaloid Pathways
The immense structural diversity of the approximately 2,500 known BIAs has evolved from a surprisingly limited number of enzyme families. oup.comrsc.org The evolution of new functions within these families, particularly methyltransferases (MTs) and cytochrome P450s, has been a primary driver of chemical diversification. oup.comfrontiersin.orgnih.gov
This compound and its associated enzymes are a case in point. The enzyme that forms it, TNMT, belongs to a large family of methyltransferases. frontiersin.orgnih.gov TNMT itself is a key player in the divergence of pathways, as its product can be shunted towards either phthalideisoquinolines (noscapine) or, via (S)-cis-N-methylstylopine, towards protopines and benzophenanthridines (sanguinarine). frontiersin.org
Similarly, the evolution of the CYP82 family of cytochrome P450s has been critical. Within this single family, different enzymes have evolved to catalyze distinct hydroxylations on the same N-methylated protoberberine core. CYP82Y1 catalyzes 1-hydroxylation of this compound, leading to noscapine, while CYP82N4 catalyzes 14-hydroxylation, leading to protopines. researchgate.netuniprot.org This functional divergence at key branch points is a major source of the evolutionary diversification of BIA pathways. The discovery of gene clusters, such as the 10-gene cluster for noscapine biosynthesis, provides further insight into how these complex pathways are co-regulated and have evolved as functional metabolic units. nih.govnih.gov
Q & A
Basic Research Questions
Q. What methodologies are recommended for identifying and characterizing (S)-cis-N-methylcanadine in plant extracts?
- Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for separation and quantification. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly to confirm the (S)-cis configuration and N-methylation pattern. For enzyme interaction studies, heterologous expression systems (e.g., Saccharomyces cerevisiae) can validate substrate specificity, as demonstrated in opium poppy biosynthetic research . Ensure reproducibility by including technical replicates and negative controls (e.g., untransformed yeast) .
Q. How can researchers efficiently locate peer-reviewed studies on this compound?
- Answer : Prioritize databases like CAS SciFinderⁿ and Web of Science for structured searches. Use Boolean operators (e.g., "this compound AND biosynthesis") and filter by publication type (e.g., "enzyme kinetics" or "heterologous expression"). Avoid unreliable sources like BenchChem by cross-referencing findings with primary literature from journals such as Phytochemistry or Journal of Natural Products .
Q. What experimental controls are essential when studying this compound’s role in alkaloid biosynthesis?
- Answer : Include negative controls (e.g., enzyme-deficient plant mutants or uninduced cell cultures) to confirm substrate specificity. Positive controls (e.g., known intermediates like (S)-norcoclaurine) validate assay conditions. For elicitor-treated cell cultures, monitor transcript levels of biosynthetic genes (e.g., MSH) via RT-qPCR to correlate enzyme activity with gene expression .
Advanced Research Questions
Q. How can contradictory findings regarding enzyme substrate specificity (e.g., MSH’s selectivity for this compound) be resolved?
- Answer : Conduct kinetic assays under standardized conditions (pH, temperature, cofactors) to minimize variability. Compare results across heterologous systems (yeast, E. coli) and native plant tissues. Use structural modeling (e.g., molecular docking) to identify active-site residues influencing substrate binding. Replicate studies with independent plant lineages or cell cultures to rule out epigenetic variability .
Q. What statistical approaches address variability in this compound yields across experimental replicates?
- Answer : Apply mixed-effects models to account for batch-to-batch variability in plant growth conditions. Use principal component analysis (PCA) to identify confounding factors (e.g., light exposure, nutrient availability). For small sample sizes, non-parametric tests (e.g., Mann-Whitney U) reduce false positives. Report confidence intervals and effect sizes to contextualize biological significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
